molecular formula C12H9F3N2O B596685 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine CAS No. 1258620-51-7

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No.: B596685
CAS No.: 1258620-51-7
M. Wt: 254.212
InChI Key: FKNCCVWTPPKVCY-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)8-5-9(16)7-17-6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNCCVWTPPKVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744923
Record name 5-[2-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258620-51-7
Record name 5-[2-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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